molecular formula C8H13BrO3 B6282094 ethyl 4-bromo-3-oxohexanoate CAS No. 52851-15-7

ethyl 4-bromo-3-oxohexanoate

Cat. No.: B6282094
CAS No.: 52851-15-7
M. Wt: 237.1
InChI Key:
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Description

Ethyl 4-bromo-3-oxohexanoate is an organic compound with the molecular formula C8H13BrO3. It is a brominated ester that finds applications in various fields of scientific research and industry. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the preparation of more complex molecules.

Biochemical Analysis

Biochemical Properties

Ethyl 4-bromo-3-oxohexanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to participate in stereoselective [4 + 3] annulation reactions with azadienes, leading to the formation of benzindeno-fused azepine derivatives . These interactions are crucial for the synthesis of biologically active compounds. The nature of these interactions involves the formation of covalent bonds between this compound and the target biomolecules, facilitating the desired biochemical transformations.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of specific enzymes, this compound can undergo cycloaddition reactions, leading to the formation of complex molecular structures that can modulate cellular activities . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can act as a nucleophile in reactions with aldehydes and ketones, forming oximes or hydrazones . This process is facilitated by the compound’s ability to form covalent bonds with the target molecules, leading to the desired biochemical transformations. Additionally, this compound can participate in enzyme-catalyzed reactions, either inhibiting or activating specific enzymes, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under specific conditions, leading to the formation of by-products that may affect its biological activity . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring the reliability of research findings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular functions. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Identifying the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in reactions catalyzed by zinc enolates, leading to the formation of complex molecular structures

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters or binding proteins, facilitating its movement across cellular membranes and its accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing the compound’s delivery and ensuring its effective distribution within the body.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-3-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of ethyl 3-oxohexanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent like acetic acid. The reaction proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-3-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl 4-bromo-3-oxohexanoate can be compared with other brominated esters and keto esters:

This compound stands out due to its unique combination of a bromine atom and a keto ester functional group, making it highly versatile in various chemical reactions and applications.

Properties

CAS No.

52851-15-7

Molecular Formula

C8H13BrO3

Molecular Weight

237.1

Purity

85

Origin of Product

United States

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